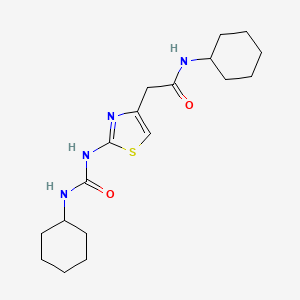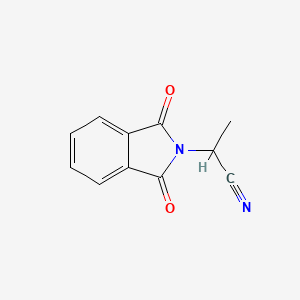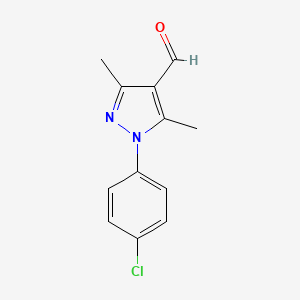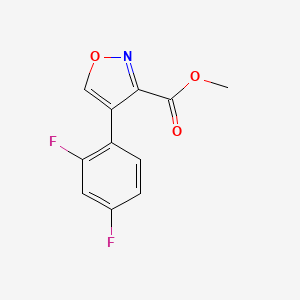![molecular formula C18H15N3OS B2962401 5,6-Dimethyl-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine CAS No. 315683-50-2](/img/structure/B2962401.png)
5,6-Dimethyl-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5,6-Dimethyl-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine” is a complex organic molecule that contains several interesting structural features, including a quinoline ring and a thieno[2,3-d]pyrimidine ring . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms .
Chemical Reactions Analysis
Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . They are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Quinoline derivatives are generally weak tertiary bases and form salts with acids .Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
Research on analogs of 5,6-Dimethyl-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine has highlighted their potential as antibacterial agents. A study demonstrated that derivatives of this compound were highly inhibitory to Escherichia coli dihydrofolate reductase (DHFR) and exhibited high specificity for the bacterial enzyme, contributing to their potent antibacterial activity. The gem-dimethyl substituents were particularly noted for their role in selectivity and potency against bacterial DHFR, suggesting a promising approach for the development of novel antibacterial agents (Johnson et al., 1989).
CNS Penetration and Optimization
Another study focused on the optimization of a series of compounds based on a 5,6-dimethyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine core, aiming to develop positive allosteric modulators (PAMs) for the CNS. These efforts led to the identification of compounds with improved CNS penetration, a crucial step for the development of therapeutics targeting the central nervous system. The work demonstrated the potential of this chemical scaffold for creating compounds with significant CNS activity (Wood et al., 2016).
Cancer Research
Compounds derived from the thieno[2,3-d]pyrimidine scaffold have also been explored for their potential in cancer research. Novel thieno[3,2-d]pyrimidines were synthesized with varying functional groups, aiming to enrich the chemotherapeutic arsenal against cancer. These compounds were evaluated for their in vitro cytotoxic activity against human breast cancer cell lines, with some showing potent antitumor properties. This highlights the versatility of the thieno[2,3-d]pyrimidine scaffold in the design of new chemotherapeutic agents (Kandeel et al., 2013).
Insecticidal Activity
Research has also extended into the development of pyridine derivatives, including those related to thieno[2,3-d]pyrimidines, for their insecticidal properties. A study synthesized several pyridine derivatives and tested their efficacy against the cowpea aphid, demonstrating that some compounds exhibited significant insecticidal activity. This indicates the potential application of thieno[2,3-d]pyrimidine derivatives in agricultural pest control (Bakhite et al., 2014).
Wirkmechanismus
Zukünftige Richtungen
The future research directions for this compound could include further investigation into its synthesis, properties, and potential applications. Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc , so there could be many potential applications for this compound.
Eigenschaften
IUPAC Name |
5,6-dimethyl-4-(2-methylquinolin-8-yl)oxythieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-10-7-8-13-5-4-6-14(16(13)21-10)22-17-15-11(2)12(3)23-18(15)20-9-19-17/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQGBSBKHOSTFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC3=C4C(=C(SC4=NC=N3)C)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Hydroxymethyl)cyclopentyl]methanol](/img/structure/B2962318.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2962326.png)
![[(2,3-Difluorobenzoyl)amino]acetic acid](/img/structure/B2962327.png)
![1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2962328.png)
![1-[2-(Adamantan-1-yl)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2962329.png)
![N-(4-acetylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2962334.png)




![4-({1-[(2-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B2962341.png)